Cas no 2703768-02-7 (5-{3,8-diazabicyclo[4.3.1]decan-8-yl}-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione)
![5-{3,8-diazabicyclo[4.3.1]decan-8-yl}-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione structure](https://ja.kuujia.com/scimg/cas/2703768-02-7x500.png)
5-{3,8-diazabicyclo[4.3.1]decan-8-yl}-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione 化学的及び物理的性質
名前と識別子
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- 2703768-02-7
- EN300-33376015
- 5-{3,8-diazabicyclo[4.3.1]decan-8-yl}-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione
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- インチ: 1S/C21H24N4O4/c26-18-4-3-17(19(27)23-18)25-20(28)15-2-1-14(8-16(15)21(25)29)24-10-12-5-6-22-9-13(7-12)11-24/h1-2,8,12-13,17,22H,3-7,9-11H2,(H,23,26,27)
- InChIKey: SNXFBWNUWYDYSN-UHFFFAOYSA-N
- SMILES: O=C1C2=C(C(N1C1C(NC(CC1)=O)=O)=O)C=CC(=C2)N1CC2CNCCC(C1)C2
計算された属性
- 精确分子量: 396.17975526g/mol
- 同位素质量: 396.17975526g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 6
- 重原子数量: 29
- 回転可能化学結合数: 2
- 複雑さ: 740
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 3
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 98.8Ų
- XLogP3: 0.8
5-{3,8-diazabicyclo[4.3.1]decan-8-yl}-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-33376015-1.0g |
5-{3,8-diazabicyclo[4.3.1]decan-8-yl}-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione |
2703768-02-7 | 95.0% | 1.0g |
$0.0 | 2025-03-18 |
5-{3,8-diazabicyclo[4.3.1]decan-8-yl}-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione 関連文献
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Wonjin Jo,Do Hyun Kim,Jeong Sim Lee,Heon Ju Lee,Myoung-Woon Moon RSC Adv., 2014,4, 31764-31770
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Xin Bian,Changho Kim,George Em Karniadakis Soft Matter, 2016,12, 6331-6346
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Ming Cheng,Chenhao Yao,Yihan Cao,Qi Wang,Yi Pan,Juli Jiang,Leyong Wang Chem. Commun., 2016,52, 8715-8718
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Shachi Mittal Analyst, 2019,144, 2635-2642
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Yue Zhang,Xiang-Yu Yin,Mingyue Zheng,Carolyn Moorlag,Jun Yang J. Mater. Chem. A, 2019,7, 6972-6984
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Abdur Rauf,Muhammad Imran,Bashir Ahmad,Dennis G. Peters,Mohammad S. Mubarak Food Funct., 2017,8, 4284-4305
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Atanu Panja,Kumaresh Ghosh New J. Chem., 2019,43, 5139-5149
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Naoya Ohtsuka,Moriaki Okuno,Yujiro Hoshino,Kiyoshi Honda Org. Biomol. Chem., 2016,14, 9046-9054
5-{3,8-diazabicyclo[4.3.1]decan-8-yl}-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dioneに関する追加情報
5-{3,8-Diazabicyclo[4.3.1]Decan-8-Yl}-2-(2,6-Dioxopiperidin-3-Yl)-2,3-Dihydro-1H-Isoindole-1,3-Dione: A Comprehensive Overview
The compound 5-{3,8-diazabicyclo[4.3.1]decan-8-yl}-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione (CAS No: 2703768-02-7) is a highly specialized organic molecule with significant potential in the fields of pharmacology and material science. This compound is characterized by its complex structure, which includes a diazabicyclo[4.3.1]decan framework and a dioxopiperidin moiety, both of which contribute to its unique chemical properties.
Recent studies have highlighted the importance of such bicyclic structures in drug design due to their ability to mimic natural product scaffolds and enhance bioavailability. The diazabicyclo[4.3.1]decan core is particularly interesting as it provides a rigid framework that can facilitate specific molecular interactions, making it a valuable component in the development of novel therapeutic agents.
The dioxopiperidin moiety within this compound adds another layer of complexity and functionality. Piperidine derivatives are well-known for their role in various pharmacological applications, including as building blocks for antibiotics and antiviral agents. The presence of two oxygen atoms in the piperidine ring further enhances the compound's potential for forming hydrogen bonds and participating in other non-covalent interactions, which are critical for drug-target binding.
One of the most promising aspects of this compound is its ability to act as a template for bioisosteric replacements in drug design. By substituting certain functional groups while maintaining the overall structural integrity of the molecule, researchers can explore a wide range of biological activities without significantly altering the compound's core properties.
Recent advancements in computational chemistry have also enabled detailed studies of this compound's electronic structure and reactivity patterns. Quantum mechanical calculations have revealed that the isoindole dione portion of the molecule exhibits significant aromaticity and conjugation effects, which could be exploited in designing materials with enhanced electronic properties.
In terms of synthesis, this compound represents a challenging yet rewarding target for organic chemists. The construction of its bicyclic framework requires precise control over stereochemistry and regioselectivity during key steps such as cycloaddition reactions or ring-closing metathesis processes.
Moreover, preliminary biological assays have demonstrated that this compound exhibits moderate activity against several enzyme targets, suggesting its potential as a lead compound in drug discovery programs targeting diseases such as cancer or neurodegenerative disorders.
As research on this compound continues to unfold, it is anticipated that further insights into its structure-property relationships will emerge, paving the way for innovative applications across various scientific disciplines.
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